N-Boc-sitagliptin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

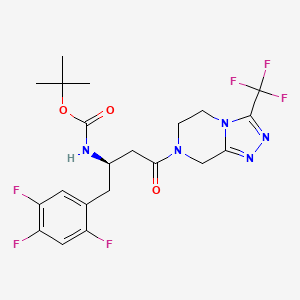

tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F6N5O3/c1-20(2,3)35-19(34)28-12(6-11-7-14(23)15(24)9-13(11)22)8-17(33)31-4-5-32-16(10-31)29-30-18(32)21(25,26)27/h7,9,12H,4-6,8,10H2,1-3H3,(H,28,34)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCVXZBZEKGRQP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F6N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676589 | |

| Record name | tert-Butyl [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486460-23-5 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486460-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-sitagliptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BOC-SITAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2VCH5A4VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Boc-Sitagliptin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-sitagliptin is a critical N-tert-butoxycarbonyl-protected intermediate in the stereoselective synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed synthesis and purification protocols, and comprehensive analytical data. The information presented is intended to support researchers and drug development professionals in the synthesis, purification, and analysis of this key pharmaceutical intermediate.

Introduction

Sitagliptin, the active pharmaceutical ingredient (API), functions by inhibiting the DPP-4 enzyme, which rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the degradation of these incretins, Sitagliptin enhances their ability to increase insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control. The synthesis of Sitagliptin often proceeds through the formation of the N-Boc-protected intermediate, this compound, which allows for controlled chemical transformations and ensures the desired stereochemistry of the final drug substance.[2] The tert-butoxycarbonyl (Boc) protecting group is instrumental in preventing unwanted side reactions at the amine functionality during synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various solvents and for the development of appropriate handling, storage, and purification procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₃F₆N₅O₃ | [3] |

| Molecular Weight | 507.43 g/mol | |

| CAS Number | 486460-23-5 | |

| Appearance | White to off-white solid | |

| Melting Point | Not explicitly found in search results | |

| Solubility | DMF: 20 mg/mLDMSO: 16 mg/mLEthanol: Slightly solublePBS (pH 7.2): 0.25 mg/mLCorn Oil: ≥ 2.5 mg/mL | , |

| Optical Rotation | Specific value not found in search results |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthetic route and describes the coupling of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride.

Materials:

-

(3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid

-

3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride

-

O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (1%)

Procedure:

-

In a suitable reaction vessel, dissolve (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride in DMF.

-

Cool the reaction mixture to 0-5 °C with constant stirring.

-

Add TBTU to the cooled reaction mixture.

-

Slowly add DIPEA to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture for approximately 1 hour at 0-5 °C. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

-

Upon completion of the reaction, add water and a 1% aqueous solution of sodium bicarbonate to the reaction mixture.

-

Stir the mixture for 1 hour at 25-35 °C to precipitate the product.

-

Collect the precipitated this compound by filtration.

-

Wash the solid product with water.

-

Dry the product under vacuum to yield this compound.

Purification of this compound

Purification of the crude this compound can be achieved through recrystallization or column chromatography.

Recrystallization Protocol (General):

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate, isopropanol/water).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Column Chromatography Protocol (General):

-

Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the elution solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of a suitable solvent system (e.g., hexane/ethyl acetate), gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Analytical Data

Spectroscopic Data

Table 2: Summary of Analytical Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Specific, detailed solution-state data with chemical shifts, multiplicities, and coupling constants were not readily available in the searched literature. Solid-state NMR data for the final Sitagliptin product has been published. | |

| ¹³C NMR | Specific, detailed solution-state data were not readily available in the searched literature. Solid-state NMR data for the final Sitagliptin product has been published. | |

| FT-IR (cm⁻¹) | Characteristic peaks for the N-H, C=O (carbamate and amide), C-F, and aromatic C-H functional groups are expected. A general table of IR absorptions is provided in the references. | |

| Mass Spectrometry | Molecular Ion (M): 507.17050859 Da (calculated) |

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A typical analysis would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffered aqueous solution. Detection is commonly performed using a UV detector.

Visualizations

Synthetic Pathway of Sitagliptin via this compound

Caption: Synthesis of Sitagliptin from its precursors via the N-Boc protected intermediate.

Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis, purification, and analysis of this compound.

References

A Technical Guide to N-Boc-Sitagliptin: Structure, Properties, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-sitagliptin is a critical intermediate in the chemical synthesis of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the pivotal role of this compound in the manufacturing of sitagliptin. Detailed experimental methodologies, logical workflows, and a summary of its quantitative data are presented to support researchers and professionals in the field of drug development and synthesis.

Chemical Structure and Identification

This compound is the N-tert-butoxycarbonyl (Boc) protected form of sitagliptin. The Boc protecting group is strategically employed during synthesis to mask the primary amine, thereby preventing unwanted side reactions and enabling selective chemical transformations at other sites of the molecule.

The chemical identity of this compound is defined by the following identifiers:

-

IUPAC Name: tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1][2][3]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate[1][4]

-

CAS Number: 486460-23-5

-

Molecular Formula: C₂₁H₂₃F₆N₅O₃

-

Synonyms: Boc-Sitagliptin, Sitagliptin N-Boc Impurity, (R)-tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate

The structural formula of this compound is depicted below:

Figure 1. Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, facilitating easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 507.43 g/mol | |

| Appearance | Solid | |

| Melting Point | 188-191 °C | |

| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly), Ethyl Acetate (Slightly), DMF (20 mg/ml), PBS (pH 7.2, 0.25 mg/ml) | |

| Storage Temperature | +5°C or -20°C | |

| pKa (Predicted) | 11.60 ± 0.46 | |

| Density (Predicted) | 1.46 ± 0.1 g/cm³ |

Role in the Synthesis of Sitagliptin

This compound is a crucial intermediate in the asymmetric synthesis of sitagliptin. The Boc group serves as a temporary protecting group for the amine functionality, which is essential for the construction of the final drug molecule. The general synthetic strategy involves the coupling of two key fragments, followed by the deprotection of the Boc group to yield sitagliptin.

A simplified logical workflow for the synthesis of sitagliptin highlighting the role of this compound is illustrated in the diagram below.

Caption: Logical workflow of Sitagliptin synthesis.

Experimental Protocols

While specific, proprietary industrial synthesis protocols may vary, the following sections outline the general principles and methodologies for the key transformations involving this compound, based on publicly available scientific literature.

Formation of this compound (Amide Coupling)

The formation of this compound is typically achieved through an amide coupling reaction between the carboxylic acid intermediate, (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, and the heterocyclic amine, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

General Protocol:

-

Activation of the Carboxylic Acid: The carboxylic acid is activated to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like hydroxybenzotriazole (HOBt) to suppress side reactions and improve yield.

-

Coupling Reaction: The activated carboxylic acid is then reacted with the heterocyclic amine in an appropriate aprotic solvent (e.g., dichloromethane, dimethylformamide). The reaction is typically carried out at room temperature and monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and water-soluble byproducts. The crude this compound is then purified, commonly by crystallization or column chromatography, to yield the desired product with high purity.

The experimental workflow for the amide coupling step is visualized below.

Caption: Workflow for this compound formation.

Deprotection of this compound to Yield Sitagliptin

The final step in the synthesis of sitagliptin is the removal of the Boc protecting group from this compound. This is typically achieved under acidic conditions.

General Protocol:

-

Acidic Treatment: this compound is dissolved in a suitable solvent, and a strong acid is introduced. Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an alcoholic solvent like methanol or isopropanol.

-

Reaction Monitoring: The progress of the deprotection is monitored by TLC or HPLC to ensure complete removal of the Boc group.

-

Isolation of Sitagliptin: Once the reaction is complete, the solvent and excess acid are removed, often under reduced pressure. The resulting crude sitagliptin is then typically converted to a stable salt, such as sitagliptin phosphate, through treatment with phosphoric acid, followed by purification via crystallization to yield the active pharmaceutical ingredient (API).

Signaling Pathway of the Active Drug, Sitagliptin

While this compound is a synthetic intermediate and not biologically active itself, the final product, sitagliptin, has a well-defined mechanism of action. Sitagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.

The signaling pathway affected by sitagliptin is illustrated below.

Caption: Signaling pathway of Sitagliptin.

Conclusion

This compound is an indispensable intermediate in the synthesis of the anti-diabetic drug, sitagliptin. Its chemical and physical properties are well-characterized, and its strategic use allows for the efficient and stereoselective construction of the final active pharmaceutical ingredient. A thorough understanding of the synthesis and deprotection protocols involving this compound is essential for chemists and pharmaceutical scientists involved in the development and manufacturing of sitagliptin.

References

N-Boc-sitagliptin CAS number 486460-23-5

An In-depth Technical Guide to N-Boc-Sitagliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS Number: 486460-23-5) is a pivotal, protected intermediate in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the primary amine is crucial for preventing unwanted side reactions during the synthesis, allowing for selective transformations at other parts of the molecule.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. It also details the mechanism of action of the final active pharmaceutical ingredient (API), Sitagliptin, to provide full context for its development.

Chemical and Physical Properties

This compound is a white to off-white solid.[4] Its key chemical and physical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 486460-23-5 | |

| Molecular Formula | C₂₁H₂₃F₆N₅O₃ | |

| Molecular Weight | 507.43 g/mol | |

| IUPAC Name | tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |

| Melting Point | 188-191 °C | |

| Solubility | DMSO (16 mg/ml), DMF (20 mg/ml), Chloroform (Slightly, Heated), Ethyl Acetate (Slightly), Ethanol (Slightly) | |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| InChIKey | RHCVXZBZEKGRQP-GFCCVEGCSA-N |

Synthesis and Role as a Key Intermediate

This compound is synthesized via the amide coupling of two key fragments: (R)-N-Boc-3-amino-4-(2,4,5-trifluorophenyl)butyric acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This reaction is a critical step in the overall synthesis of Sitagliptin.

Synthetic Workflow

The general workflow for the synthesis of this compound involves a peptide coupling reaction, followed by purification. The subsequent step is the deprotection of the Boc group to yield Sitagliptin free base.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on common amide coupling procedures cited in synthetic literature.

-

Reactant Preparation : To a solution of (R)-N-Boc-3-amino-4-(2,4,5-trifluorophenyl)butyric acid (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents), Hydroxybenzotriazole (HOBT) (1.2 equivalents), and Diisopropylethylamine (DIPEA) (1 equivalent).

-

Coupling : Stir the mixture at room temperature for 30 minutes.

-

Addition : Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1 equivalent) to the reaction mixture.

-

Reaction : Allow the reaction to stir at room temperature for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution, 1N aqueous HCl solution, and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification : Purify the crude product by column chromatography or recrystallization to obtain this compound of high purity.

Experimental Protocol: Deprotection to Sitagliptin

The final step in the synthesis of the API is the removal of the Boc protecting group.

-

Dissolution : Dissolve this compound (1 equivalent) in methanol (MeOH).

-

Acidification : Cool the solution to 0°C and add a solution of hydrogen chloride (HCl) in methanol (e.g., 25% HCl/MeOH solution).

-

Reaction : Stir the reaction at room temperature for approximately 12 hours.

-

Isolation : Concentrate the mixture under reduced pressure.

-

Neutralization & Extraction : To the residue, add ethyl acetate and a saturated solution of sodium carbonate to neutralize the acid and liberate the free base. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Final Product : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Sitagliptin free base.

Analytical Characterization

The identity and purity of this compound are confirmed using a variety of analytical techniques. While a comprehensive public spectral database for this specific intermediate is limited, the expected analytical data can be inferred from the structure and data for the final Sitagliptin API.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the tert-butyl protons of the Boc group (~1.4 ppm), aliphatic protons of the sitagliptin backbone, aromatic protons from the trifluorophenyl ring, and protons from the triazolopyrazine moiety. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carbamate, carbons of the aromatic and heterocyclic rings, the quaternary carbon of the Boc group, and aliphatic carbons. |

| HPLC | A stability-indicating reversed-phase HPLC method is typically used to determine purity and quantify impurities. A common setup involves a C18 column with a mobile phase of ammonium acetate and methanol in a gradient elution. |

| Mass Spec. | Expected [M+H]⁺ ion at approximately 508.17 m/z. |

Mechanism of Action of Sitagliptin

This compound is the direct precursor to Sitagliptin. Understanding the mechanism of action of Sitagliptin is essential for appreciating the significance of its synthesis. Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.

The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the intestine in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, Sitagliptin increases the levels of active GLP-1 and GIP in the circulation.

This leads to several downstream effects:

-

Increased Insulin Secretion : Active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppressed Glucagon Secretion : Elevated GLP-1 levels suppress the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

The net result is improved glycemic control in patients with type 2 diabetes.

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the signaling pathway affected by Sitagliptin.

Conclusion

This compound (CAS 486460-23-5) is a non-negotiable intermediate in the modern, efficient synthesis of the anti-diabetic drug Sitagliptin. Its properties and the protocols for its synthesis and subsequent deprotection are well-established, enabling robust manufacturing processes. A thorough understanding of this intermediate is critical for chemists and researchers involved in the development and production of DPP-4 inhibitors. The strategic use of the Boc protecting group exemplifies a key principle in complex pharmaceutical synthesis, ensuring high yield and purity of the final API.

References

N-Boc-Sitagliptin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-Boc-sitagliptin, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. The document outlines its fundamental physicochemical properties, detailed synthesis protocols, and relevant analytical methodologies, serving as a critical resource for professionals in pharmaceutical research and development.

Physicochemical Properties of this compound

This compound, chemically known as tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1][2][3]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate, is a protected form of sitagliptin.[1] The tert-butoxycarbonyl (Boc) protecting group on the primary amine allows for selective reactions at other sites of the molecule during the synthesis of sitagliptin.[1]

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₃F₆N₅O₃ | |

| Molecular Weight | 507.4 g/mol | |

| Alternate Molecular Weight | 507.43 g/mol | |

| CAS Number | 486460-23-5 | |

| PubChem CID | 46836576 |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a crucial step in the overall manufacturing process of sitagliptin. Several synthetic routes have been developed, often involving the coupling of key intermediates. Below is a detailed methodology for a common synthesis approach.

A key synthetic route to this compound involves the coupling of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride.

Materials and Reagents:

-

(3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid

-

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride

-

Coupling agents (e.g., EDC)

-

Solvents (e.g., Dichloromethane, N,N-Dimethylformamide)

-

Base (e.g., Sodium carbonate)

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Amide Coupling: The synthesis begins with the amide coupling of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride. This reaction is typically carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane.

-

Work-up and Extraction: Following the coupling reaction, an aqueous work-up procedure is employed. This often involves the removal of the reaction solvent (e.g., N,N-dimethylformamide) under reduced pressure. The reaction mixture is then basified, for instance with a sodium carbonate solution, and the product is extracted into an organic solvent such as ethyl acetate.

-

Washing and Drying: The combined organic phases are washed with brine to remove any remaining aqueous impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄).

-

Isolation: The solvent is evaporated to yield the crude this compound. Further purification can be achieved through techniques such as chromatography if necessary.

Analytical Methodologies

A variety of analytical techniques are employed to quantify and characterize sitagliptin and its intermediates, including this compound. These methods are crucial for ensuring the quality and purity of the final active pharmaceutical ingredient. Commonly used techniques include:

-

High-Performance Liquid Chromatography (HPLC)

-

High-Performance Thin Layer Chromatography (HPTLC)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound.

References

N-Boc-Sitagliptin Synthesis: A Technical Overview for Pharmaceutical Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the synthetic pathways to key pharmaceutical intermediates is crucial for process optimization, impurity profiling, and the development of novel manufacturing routes. This technical guide provides an in-depth overview of the synthesis of N-Boc-sitagliptin, a pivotal intermediate in the manufacture of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.

This document details the predominant synthetic strategies, providing experimental protocols for key transformations and summarizing quantitative data for comparative analysis. Visual representations of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations involved.

Introduction to this compound

This compound, chemically known as (R)-tert-butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate, is the N-tert-butoxycarbonyl (Boc) protected form of sitagliptin. The Boc protecting group is instrumental in synthetic strategies, enabling selective reactions on other parts of the molecule without affecting the secondary amine. Its synthesis is a critical step in several manufacturing processes for sitagliptin.

Core Synthesis Pathway: Amide Coupling

The most prevalent and industrially significant route to this compound involves the amide coupling of a chiral β-amino acid intermediate with a heterocyclic amine. This pathway is favored for its efficiency and stereochemical control.

The logical workflow for this synthesis is depicted below:

Key Intermediates and Their Synthesis

1. (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid: This chiral β-amino acid is the cornerstone of the synthesis. Its preparation with high enantiomeric purity is critical for the stereochemistry of the final product. Several methods for its synthesis have been reported, with asymmetric hydrogenation of a prochiral precursor being a highly efficient approach.

2. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine: This heterocyclic component provides the core structure necessary for DPP-4 inhibition. It is typically prepared through a multi-step sequence starting from readily available heterocyclic precursors.

Experimental Protocols

This protocol is a generalized representation based on common practices in the field.

-

Preparation of the β-keto ester: 2,4,5-Trifluorophenylacetic acid is activated, often with a reagent like carbonyldiimidazole (CDI), and then reacted with Meldrum's acid to form an adduct. Subsequent reaction with an alcohol, such as methanol, yields the corresponding methyl β-keto ester.

-

Asymmetric Hydrogenation: The β-keto ester is subjected to asymmetric hydrogenation using a chiral ruthenium or rhodium catalyst (e.g., Ru/BINAP). This step establishes the (R)-stereocenter at the hydroxyl group.

-

Conversion to the N-Boc-β-amino acid: The resulting β-hydroxy ester is then converted to the corresponding azide, followed by reduction to the amine and subsequent protection with di-tert-butyl dicarbonate (Boc)₂O to yield the desired N-Boc protected β-amino acid.

-

Activation of the Carboxylic Acid: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is added to activate the carboxylic acid.

-

Coupling Reaction: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride is added to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the coupling.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by a suitable chromatographic technique (e.g., HPLC or TLC) until completion. Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the coupling reagents and byproducts.

-

Purification: The crude this compound is purified by crystallization from a suitable solvent system, such as isopropanol/water or ethyl acetate/heptane, to afford the product with high chemical and enantiomeric purity.

Quantitative Data Summary

The following tables summarize reported yields and purity for the key steps in the this compound synthesis.

| Step | Reagents and Conditions | Yield (%) | Purity (%) (ee %) | Reference(s) |

| Synthesis of (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (multi-step) | Asymmetric hydrogenation (Ru/BINAP), azide formation, reduction, Boc protection | ~70-85 | >99 ( >99) | |

| Amide Coupling to this compound | EDC, HOBt, DIPEA in DCM | 82-91 | >99 |

Alternative Synthetic Strategies

While the amide coupling route is well-established, other innovative pathways have been explored to enhance efficiency, reduce costs, and improve the environmental footprint of the synthesis.

Organocatalytic Aza-Michael Addition

This approach involves the enantioselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organic molecule.

This method offers the advantage of avoiding heavy metal catalysts. The key intermediate, a chiral isoxazolidine, can be converted to the desired N-Boc-β-amino acid in subsequent steps.

Biocatalytic Transamination

The use of enzymes in organic synthesis is a hallmark of green chemistry. For sitagliptin synthesis, transaminases have been engineered to catalyze the asymmetric amination of a prochiral ketone precursor.

References

The Strategic Role of the Boc Protecting Group in Modern Sitagliptin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, represents a significant achievement in modern pharmaceutical chemistry. A key element in many successful synthetic routes is the strategic use of the tert-butoxycarbonyl (Boc) protecting group. This technical guide provides an in-depth analysis of the role of the Boc group in sitagliptin synthesis, detailing experimental protocols and quantitative data from various approaches.

The Boc group serves as a crucial temporary shield for the amine functionality in sitagliptin precursors. Its stability under a range of reaction conditions, coupled with the ease of its removal under mild acidic conditions, makes it an ideal choice for multi-step syntheses.[] The use of N-Boc protected intermediates is central to several enantioselective strategies aimed at establishing the critical (R)-stereochemistry of the β-amino acid core of sitagliptin.[2][3][4]

Core Synthetic Strategies Employing the Boc Protecting Group

Two prominent strategies highlight the utility of the Boc protecting group in sitagliptin synthesis: the aza-Michael addition and subsequent transformations. These methods focus on the asymmetric construction of the chiral amine center.

-

Tandem aza-Michael/Hemiacetal Reaction: This approach utilizes an N-Boc-protected hydroxylamine which reacts with an α,β-unsaturated aldehyde in a tandem aza-Michael/hemiacetal reaction.[2] This reaction, often catalyzed by an organocatalyst, constructs a key chiral isoxazolidine intermediate. The Boc group is essential for directing the reaction and stabilizing the intermediate, which is then converted to the desired N-Boc-β-amino acid.

-

Phase-Transfer Catalytic aza-Michael Addition: Another effective method involves the enantioselective aza-Michael addition of a Boc-protected amine source to an α,β-unsaturated ketone. This reaction, facilitated by a chiral phase-transfer catalyst, establishes the stereocenter of the future β-amino acid moiety with high enantioselectivity. The Boc group is then carried through several synthetic steps before its final removal.

Experimental Protocols

The following are detailed experimental protocols for key steps involving the Boc protecting group in the synthesis of sitagliptin intermediates.

1. Synthesis of (3R,5S)-tert-butyl 5-hydroxy-3-(2,4,5-trifluorobenzyl)isoxazolidine-2-carboxylate

-

Reaction: Tandem aza-Michael/hemiacetal reaction.

-

Procedure: To a solution of (E)-4-(2,4,5-trifluorophenyl)but-2-enal (1 mmol) in dichloromethane (5 mL), N-Boc-hydroxylamine (1.5 mmol), (S)-diphenylprolinol-TMS (0.1 mmol), and p-nitrobenzoic acid (0.1 mmol) are added at 0 °C. The reaction mixture is stirred for 15 hours at 0 °C. Following this, the solution is diluted with dichloromethane (20 mL) and washed with saturated sodium bicarbonate aqueous solution (5 mL) and brine (5 mL). The organic layer is then dried and concentrated to yield the product.

2. Synthesis of (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid

-

Reaction: Oxidation and reductive cleavage from the isoxazolidine intermediate.

-

Procedure: The (3R,5S)-tert-butyl 5-hydroxy-3-(2,4,5-trifluorobenzyl)isoxazolidine-2-carboxylate (1 mmol) is oxidized, and the resulting product is subjected to reductive cleavage. To a solution of the oxidized intermediate in methanol (15 mL), Pd/C (20% w/w) is added. The mixture is hydrogenated under 90 atm for 24 hours. The catalyst is removed by filtration through celite, and the solvent is evaporated to give the (R)-N-Boc-β-amino acid.

3. Enantioselective Phase-Transfer Catalytic aza-Michael Reaction

-

Reaction: Aza-Michael addition of a Boc-protected carbamate to an enone.

-

Procedure: To a solution of tert-butyl β-naphthylmethoxycarbamate (2.0 equiv) and a cinchona-derived chiral bifunctional tetraalkylammonium bromide catalyst (10 mol%) in toluene (0.05 M) at -20 °C, the (E)-enone Michael acceptor (1.0 equiv) is added. A 50% w/v aqueous KOH solution (1.2 equiv) and water are then added. The reaction mixture is stirred at -20 °C until the starting material is consumed.

4. Deprotection of the N-Boc Group to Yield Sitagliptin

-

Reaction: Acidic cleavage of the Boc group.

-

Procedure: The N-Boc protected sitagliptin precursor is dissolved in a solution of 0.5 N HCl in methanol. The reaction is stirred until the deprotection is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS). The solvent is then removed under reduced pressure to yield (R)-sitagliptin as its hydrochloride salt.

Quantitative Data Summary

The efficiency of the synthetic steps involving the Boc protecting group is crucial for the overall yield and purity of sitagliptin. The following table summarizes key quantitative data from the literature.

| Step | Synthetic Route | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Tandem aza-Michael/Hemiacetal Reaction | Organocatalyzed | 85 | 93 | |

| Reductive Cleavage of N-O Bond | Hydrogenation | 99 | Not Reported | |

| Amide Coupling | EDC/HOBT | 83 | Not Applicable | |

| Hydrogenolysis of N-O Bond | Raney-Ni, H₂ | 75 | Not Applicable | |

| Final N-Boc Deprotection | 0.5 N HCl/MeOH | Not explicitly stated for this step | Not Applicable | |

| Overall Yield | Phase-Transfer Catalysis Route (7 steps) | 41 | 96 | |

| Overall Yield | Chiral Hemiacetal Route | 54 | Not explicitly stated for final product |

Logical Workflow of Sitagliptin Synthesis Featuring the Boc Protecting Group

The following diagram illustrates a generalized workflow for the synthesis of sitagliptin where the Boc protecting group plays a pivotal role.

Caption: Generalized workflow for sitagliptin synthesis highlighting the Boc protecting group strategy.

References

N-Boc-Sitagliptin: A Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Boc-sitagliptin, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. Understanding the solubility profile of this compound is critical for process optimization, formulation development, and quality control in the pharmaceutical industry. This document presents available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various chemical processes. This compound, being a protected derivative of the active pharmaceutical ingredient sitagliptin, exhibits a solubility profile that is crucial for its synthesis and purification.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that the temperature at which these measurements were taken was not specified in the source literature.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | ~20 |

| Dimethyl sulfoxide (DMSO) | ~16 |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 |

Qualitative Solubility Data

Qualitative assessments of this compound's solubility have also been reported and are useful for solvent screening and initial process development.

| Solvent | Solubility Description |

| Ethanol | Slightly soluble |

| Chloroform | Slightly soluble (with heating) |

| Ethyl Acetate | Slightly soluble |

Experimental Protocols for Solubility Determination

The determination of solubility is a routine yet critical experiment in pharmaceutical development. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.

Principle of the Shake-Flask Method

The shake-flask method is based on achieving a saturated solution of the compound in a specific solvent at a controlled temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Detailed Experimental Protocol (Representative)

The following protocol outlines the key steps for determining the solubility of this compound using the shake-flask method.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents of analytical grade

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with secure caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

2. Procedure:

-

Preparation:

-

Prepare stock solutions of this compound of known concentrations in a suitable solvent for the preparation of a calibration curve.

-

Equilibrate the orbital shaker to the desired temperature (e.g., 25 °C or 37 °C).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled orbital shaker.

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Construct a calibration curve using the prepared stock solutions of known concentrations.

-

Determine the concentration of this compound in the samples by comparing their analytical response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or g/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Spectroscopic Profile of N-Boc-Sitagliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Boc-sitagliptin, an important intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, along with generalized experimental protocols for obtaining such data. This information is crucial for the identification, characterization, and quality control of this compound in research and pharmaceutical development.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the tables below. These data are essential for confirming the chemical structure and purity of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Data not publicly available in detail. | Data not publicly available in detail. |

| General Expected Resonances: | General Expected Resonances: |

| Aromatic protons (trifluorophenyl group) | Carbonyl carbons (Boc and amide groups) |

| Aliphatic protons (butanamide backbone) | Aromatic carbons (trifluorophenyl group) |

| Protons of the triazolopyrazine ring system | Aliphatic carbons (butanamide backbone and Boc group) |

| Singlet for the tert-butyl group (Boc) | Carbons of the triazolopyrazine ring system |

| NH proton of the carbamate | Trifluoromethyl carbon |

Note: Specific chemical shifts (ppm) and coupling constants (Hz) are dependent on the solvent and instrument parameters and would be determined during experimental analysis.

Table 2: Mass Spectrometry (MS) Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₃F₆N₅O₃ | [1][2][3] |

| Molecular Weight | 507.43 g/mol | [1][2] |

| Monoisotopic Mass | 507.1705 Da | |

| Commonly Observed Ion | [M+H]⁺ |

Note: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| N-H Stretch (Amine/Amide) | 3357 (strong, broad) | |

| Aromatic C-H Stretch | 3050-3000 | |

| Aliphatic C-H Stretch | <3000 | |

| C=O Stretch (Carbonyl) | (Data not publicly available) |

Note: The carbonyl stretching region is expected to show distinct peaks for the Boc protecting group and the amide functionality.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound. These protocols are based on standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the deuterated solvent peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., electrospray ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan for the expected molecular ion (e.g., m/z 100-1000).

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

For high-resolution mass spectrometry, ensure the instrument is properly calibrated to achieve high mass accuracy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Process the spectrum by performing a background subtraction and identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition using the respective instruments, and subsequent data processing and interpretation to confirm the structure and purity of the compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

N-Boc-Sitagliptin: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-sitagliptin, a critical pharmaceutical intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. This document details its synthesis, purification, and analysis, presenting key quantitative data, experimental protocols, and visual representations of its chemical synthesis and biological mechanism of action.

Introduction to this compound

This compound, with the CAS Number 486460-23-5, is the N-tert-butoxycarbonyl (Boc) protected form of sitagliptin.[1][2] The Boc protecting group is strategically employed during the synthesis of sitagliptin to mask the primary amine, thereby preventing unwanted side reactions and enabling selective chemical transformations at other sites of the molecule.[1][2] Following the key coupling steps, the Boc group is removed under acidic conditions to yield the final active pharmaceutical ingredient (API), sitagliptin.[3]

Chemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 486460-23-5 | |

| Molecular Formula | C₂₁H₂₃F₆N₅O₃ | |

| Molecular Weight | 507.4 g/mol | |

| IUPAC Name | tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |

| Synonyms | Boc-Sitagliptin, Sitagliptin Impurity 22 | |

| Appearance | Solid | |

| Solubility | DMF: 20 mg/ml, DMSO: 16 mg/ml, Ethanol: Slightly soluble, PBS (pH 7.2): 0.25 mg/ml |

Synthesis of this compound

The synthesis of this compound is a key step in the overall production of sitagliptin. Various synthetic strategies have been developed to achieve high yield and enantiomeric purity. A common approach involves the coupling of a chiral β-amino acid derivative with a triazolopyrazine moiety.

General Synthesis Workflow

The synthesis of this compound typically follows a multi-step process that begins with the formation of a chiral β-amino acid precursor, which is then coupled with the heterocyclic component.

Experimental Protocol: Amide Coupling to form this compound

This protocol describes a common method for the synthesis of this compound via amide coupling.

Materials:

-

(R)-N-tert-butyloxycarbonyl-3-amino-4-(2,4,5-trifluorophenyl) butyric acid

-

3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride

-

Triethylamine (TEA)

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Isopropanol

Procedure:

-

In a reaction flask, dissolve (R)-N-tert-butyloxycarbonyl-3-amino-4-(2,4,5-trifluorophenyl) butyric acid (10g), 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride (12.1g), triethylamine (6.8g), 1-hydroxybenzotriazole (6g), and 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (7.2g) in tetrahydrofuran (80ml).

-

Stir the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete, add water (80ml) and separate the layers.

-

Extract the aqueous layer with ethyl acetate (50ml x 2).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Crystallize the crude product from an isopropanol/water (10:1, 50ml) mixed solvent to obtain this compound.

Quantitative Data:

| Starting Material | Product | Yield | Purity | Reference |

| (R)-N-tert-butyloxycarbonyl-3-amino-4-(2,4,5-trifluorophenyl) butyric acid | This compound | 86% | Not specified | |

| Dehydrositagliptin intermediate | This compound (via hydrogenation) | up to 65% (overall) | >99.6 wt% | |

| (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid and triazole | This compound | 91% | >99.9% ee |

Deprotection to Sitagliptin

The final step in the synthesis of sitagliptin from its N-Boc protected intermediate is the removal of the Boc group. This is typically achieved under acidic conditions.

Experimental Protocol: Deprotection of this compound

Materials:

-

This compound

-

0.5 N HCl in Methanol

Procedure:

-

Dissolve this compound in a solution of 0.5 N HCl in methanol.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).

-

Upon completion, the solvent is typically removed under reduced pressure to yield sitagliptin hydrochloride.

Analytical Characterization

The purity and identity of this compound are confirmed using various analytical techniques, with HPLC and NMR spectroscopy being the most common.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for monitoring the progress of the synthesis and purification steps.

Typical HPLC Conditions for Sitagliptin and its Intermediates:

| Parameter | Condition | Reference(s) |

| Column | C18 (e.g., PRONTOSIL C18, Monolithic C18) | |

| Mobile Phase | Acetonitrile : Acetate buffer (pH 4.4) (36:64 v/v) or Acetonitrile : Phosphate buffer (pH 2.8) (70:30 v/v) | |

| Flow Rate | 1.0 ml/min | |

| Detection | UV at 225 nm or 255 nm | |

| Column Temperature | 36-37 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

¹H NMR Spectral Data for Sitagliptin (as a reference for structural components):

-

Aromatic protons: Peaks in the aromatic region.

-

Aliphatic protons (including alkyl and cycloalkyl): Peaks in the aliphatic region.

-

NH₂ protons: A peak around 9.0 ppm.

¹⁹F NMR Spectral Data for Sitagliptin:

-

Trifluoromethyl group (F4): Peak at -57.9 ppm.

-

Aromatic fluorine atoms (F1, F2, F3): Peaks at -114.6 ppm, -131.9 ppm, and -139.9 ppm.

¹⁵N NMR Spectral Data for Sitagliptin:

-

Five distinct nitrogen peaks are observed at approximately 33.1, 104.2, 167.0, 306.5, and 324.0 ppm.

A comprehensive characterization data package for this compound typically includes ¹H-NMR, Mass Spectrometry (MS), HPLC, Infrared Spectroscopy (IR), and Thermogravimetric Analysis (TGA), often provided with a Certificate of Analysis (CoA).

Biological Context: The Role of Sitagliptin as a DPP-4 Inhibitor

This compound is the immediate precursor to sitagliptin, a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

DPP-4 Inhibition Signaling Pathway

By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1 and GIP, which in turn leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion. This mechanism of action helps to lower blood glucose levels in patients with type 2 diabetes.

Conclusion

This compound is a pivotal intermediate in the manufacturing of sitagliptin, a leading therapeutic agent for type 2 diabetes. The efficient and stereoselective synthesis of this intermediate is crucial for the overall cost-effectiveness and purity of the final drug product. The analytical methods outlined in this guide are essential for ensuring the quality and consistency of this compound, thereby safeguarding the efficacy and safety of the resulting sitagliptin. Further research into more efficient and greener synthetic routes for this compound continues to be an area of active investigation in pharmaceutical process development.

References

The Evolving Synthesis of Sitagliptin: A Technical Review of Key Manufacturing Routes

For Researchers, Scientists, and Drug Development Professionals

Sitagliptin, the active pharmaceutical ingredient in Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. Its commercial success has driven significant innovation in synthetic organic chemistry, leading to progressively more efficient, cost-effective, and environmentally benign manufacturing processes. This technical guide provides an in-depth review of the core synthetic strategies for sitagliptin, with a focus on Merck's three generations of manufacturing processes and a classical chemical resolution approach. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to offer a comprehensive resource for researchers in the field.

Executive Summary of Synthetic Strategies

The synthesis of sitagliptin has evolved significantly, showcasing a trend towards greener chemistry and biocatalysis. The key challenge in its synthesis is the stereoselective installation of the chiral β-amino acid moiety. The main approaches that have been developed include:

-

Merck's First-Generation Process: This initial manufacturing route relied on the asymmetric hydrogenation of a β-keto ester using a ruthenium-based catalyst. While effective for producing early clinical supplies, it was a lengthy process with a moderate overall yield.[1]

-

Merck's Second-Generation Process: A major advancement, this process introduced a highly efficient three-step, one-pot synthesis of the key dehydrositagliptin intermediate, followed by a highly enantioselective asymmetric hydrogenation using a rhodium-Josiphos catalyst system.[2][3] This "green" synthesis dramatically improved the overall yield and reduced waste.

-

Merck's Third-Generation Process (Biocatalytic Route): In a landmark example of industrial biocatalysis, Merck, in collaboration with Codexis, developed a process utilizing a highly engineered transaminase enzyme for the direct asymmetric amination of a prositagliptin ketone.[4] This route offers superior enantioselectivity, further increases the overall yield, and operates under milder conditions.

-

Chemical Resolution: A classical approach that involves the synthesis of a racemic mixture of sitagliptin followed by resolution using a chiral resolving agent. While conceptually straightforward, this method is generally less efficient due to the inherent 50% theoretical maximum yield for the desired enantiomer in the resolution step.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different sitagliptin synthesis strategies, allowing for a direct comparison of their efficiencies.

| Synthetic Route | Key Chiral Induction Step | Overall Yield (%) | Enantiomeric Excess (ee, %) | Number of Steps | Key Catalyst/Enzyme |

| Merck 1st Generation | Asymmetric Hydrogenation | 52% | >99% (after processing) | 8 | Ruthenium-BINAP |

| Merck 2nd Generation | Asymmetric Hydrogenation | up to 65% | >99.9% (after crystallization) | 3 (one-pot) + hydrogenation | Rhodium-tBu-Josiphos |

| Merck 3rd Generation | Enzymatic Reductive Amination | ~74-76% (10-13% increase over 2nd Gen) | >99.95% | 1 (enzymatic step) | Engineered Transaminase (Codexis) |

| Chemical Resolution | Classical Resolution | 11% | 96% (after resolution) | 5 | (-)-Di-p-toluoyl-L-tartaric acid |

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to sitagliptin.

Figure 1: Merck's First-Generation Synthesis of Sitagliptin.

Figure 2: Merck's Second-Generation (Green) Synthesis of Sitagliptin.

Figure 3: Merck's Third-Generation (Biocatalytic) Synthesis of Sitagliptin.

Figure 4: Chemical Resolution Synthesis of Sitagliptin.

Detailed Experimental Protocols

This section provides a detailed overview of the experimental procedures for the key synthetic routes to sitagliptin, based on published literature.

Synthesis of Key Intermediate: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride

This intermediate is crucial for the final coupling step in most sitagliptin syntheses. A representative synthesis is as follows:

A mixture of trifluoroacetohydrazide (prepared from ethyl trifluoroacetate and hydrazine hydrate) is reacted with chloroacetyl chloride in the presence of a base. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form a triazolopyrazine precursor. This precursor is subsequently reacted with ethylenediamine to introduce the piperazine ring, followed by salt formation with hydrochloric acid to yield the desired product.

Experimental Procedure: To a flask containing methanol (80 mL), add the crude triazolopyrazine precursor (20.2 g, 96 mmol) and stir to form a white slurry. Heat the mixture to 55 °C. Slowly add 37% concentrated hydrochloric acid (97 mmol) dropwise and maintain the temperature at 55 °C for 1 hour. Partially evaporate the solvent under reduced pressure at 20 °C until crystals precipitate. Filter the solid, wash with a cold solvent, and dry to obtain 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride.

Merck's First-Generation Process: Asymmetric Hydrogenation of a β-Keto Ester

The first-generation process establishes the chirality of sitagliptin through the asymmetric hydrogenation of a β-keto ester.

Experimental Procedure (Adapted from general procedures for Ru-BINAP catalyzed hydrogenations):

-

Catalyst Preparation: In a dry Schlenk flask under an argon atmosphere, [RuCl₂(benzene)]₂ and (R)-BINAP are combined in a 1:1.05 molar ratio of Ru to BINAP. Anhydrous, degassed N,N-dimethylformamide (DMF) is added, and the suspension is stirred at 100°C for 10 minutes to form a clear, reddish-brown solution. The solvent is removed under vacuum to yield the solid (R)-BINAP-Ru(II) complex.

-

Hydrogenation: In a separate dry Schlenk flask, methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate is dissolved in anhydrous, degassed methanol. The prepared Ru-BINAP catalyst is added under an argon stream (substrate-to-catalyst ratio typically ranging from 1000:1 to 10,000:1). The solution is degassed via freeze-pump-thaw cycles and then transferred to an autoclave. The autoclave is pressurized with hydrogen gas (e.g., 100 atm) and the reaction is stirred at room temperature until completion. The resulting (S)-methyl 4-(2,4,5-trifluorophenyl)-3-hydroxybutanoate is then carried forward through a multi-step sequence involving lactam formation, coupling with the triazolopiperazine intermediate, and deprotection to afford sitagliptin.

Merck's Second-Generation Process: One-Pot Dehydrositagliptin Synthesis and Asymmetric Hydrogenation

This improved process features a highly efficient one-pot synthesis of dehydrositagliptin followed by a Rh-catalyzed asymmetric hydrogenation.

Experimental Procedure:

-

One-Pot Synthesis of Dehydrositagliptin: This process starts from 2,4,5-trifluorophenylacetic acid and involves a sequence of reactions without isolation of intermediates to yield dehydrositagliptin in high yield (82%).

-

Asymmetric Hydrogenation: The dehydrositagliptin intermediate is hydrogenated using a Rh(I)/tBu-JOSIPHOS catalyst system. The reaction is typically carried out in methanol under hydrogen pressure. The catalyst loading can be as low as 0.15 mol %. The resulting sitagliptin is then isolated as its phosphate salt.

Merck's Third-Generation Process: Biocatalytic Reductive Amination

This state-of-the-art process employs an engineered transaminase for the direct conversion of a prositagliptin ketone to sitagliptin.

Experimental Procedure (General): The prositagliptin ketone is subjected to a transamination reaction using an engineered transaminase enzyme (e.g., from Codexis) and an amine donor, such as isopropylamine. The reaction is typically carried out in a buffered aqueous solution, often with a co-solvent like DMSO to aid in substrate solubility. The pH and temperature are controlled to optimize enzyme activity. The reaction proceeds with very high enantioselectivity to directly yield (R)-sitagliptin. Under optimized conditions, a 200 g/L concentration of the prositagliptin ketone can be converted to sitagliptin with a 92% assay yield and >99.95% ee using 6 g/L of the enzyme in 50% DMSO.

Chemical Resolution of Racemic Sitagliptin

This method involves the non-stereoselective synthesis of sitagliptin followed by separation of the enantiomers.

Experimental Procedure:

-

Synthesis of Racemic Sitagliptin: An enamine intermediate is reduced using a non-chiral reducing agent like sodium borohydride (NaBH₄) to produce racemic sitagliptin. For example, to a cooled (-10 °C) solution of THF (50 mL), NaBH₄ (2.33 g, 61.68 mmol) and methanesulfonic acid (5.9 g, 61.68 mmol) are added, followed by the enamine intermediate (5.0 g, 12.34 mmol) in isopropanol (30 mL). The reaction is aged at -15 °C for 4.5 hours.

-

Resolution: The resulting racemic sitagliptin (0.5 g, 1.23 mmol) is dissolved in methanol (15 mL), and a solution of (-)-di-p-toluoyl-L-tartaric acid (0.24 g, 0.62 mmol) in isopropanol (15 mL) is added. The mixture is heated to 65 °C for 1 hour, then cooled to allow the diastereomeric salt of (R)-sitagliptin to precipitate. The salt is collected by filtration and can be recrystallized to improve enantiomeric purity. The free base of (R)-sitagliptin is then liberated by treatment with a base.

Conclusion

The synthetic history of sitagliptin is a compelling narrative of continuous improvement in pharmaceutical manufacturing. From a solid but lengthy first-generation process, the evolution to a highly efficient and green second-generation synthesis, and finally to a cutting-edge biocatalytic third-generation route, demonstrates the power of chemical and biochemical innovation. This technical guide provides a detailed overview of these key synthetic strategies, offering valuable insights and practical information for researchers and professionals in the field of drug development and synthesis. The ongoing advancements in catalysis and biocatalysis will undoubtedly continue to shape the future of sitagliptin synthesis and provide a blueprint for the development of other complex chiral pharmaceuticals.

References

N-Boc-Sitagliptin: A Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-sitagliptin is a key intermediate in the synthesis of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the amine is critical for preventing unwanted side reactions during the synthesis of the final active pharmaceutical ingredient (API).[3] This technical guide provides an in-depth overview of this compound, including its synthesis, purification, analytical characterization, and its applications in research and development. Detailed experimental protocols and data are presented to assist researchers in their work with this compound.

Chemical Properties and Structure

This compound, also known as tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate, is the N-Boc protected form of sitagliptin.

| Property | Value | Reference |

| CAS Number | 486460-23-5 | |

| Molecular Formula | C21H23F6N5O3 | |

| Molecular Weight | 507.4 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 188-191 °C | |

| Solubility | Soluble in DMF and DMSO, slightly soluble in ethanol and chloroform. |

Synthesis of this compound

Several synthetic routes to sitagliptin have been developed, with many involving the use of this compound as a key intermediate. One common approach involves the coupling of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

DOT Diagram: Synthetic Pathway of this compound

Caption: Synthetic pathway for this compound via amide coupling.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common amide coupling reactions.

-

Reaction Setup: To a solution of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), Hydroxybenzotriazole (HOBt) (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Addition of Amine: Stir the mixture at room temperature for 15 minutes, then add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride (1.0 eq).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-